molecular formula C8H13N3O B581347 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1227465-73-7

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No. B581347
M. Wt: 167.212
InChI Key: LIHYKPPYVODWRY-UHFFFAOYSA-N
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Description

“2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one” is a small molecule . It is also known as “8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one” and is an active, brain penetrant ligand .


Synthesis Analysis

The synthesis of this compound is complex and cost-prohibitive, which limits its widespread use and availability for animal studies . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one” is complex. It has a molecular weight of 203.67 g/mol . The exact mass is 203.0825398 g/mol . The molecule has 3 hydrogen bond donors and 3 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a topological polar surface area of 53.5 Ų .

Scientific Research Applications

Therapeutic Potential and Chemical Synthesis

Biological Activities and Synthesis Innovations : Triazole derivatives, including structures akin to 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, have been extensively studied for their therapeutic potential, showcasing a vast array of biological activities. This class of compounds is noted for its antimicrobial, anti-inflammatory, antitumor, and antiviral properties, attributed to their versatile chemical framework which allows for structural variations and optimizations. Notably, the synthesis of these compounds has evolved to address green chemistry principles, focusing on energy efficiency and sustainability. This evolution underscores the importance of developing new, environmentally friendly synthesis methods that align with contemporary challenges in drug discovery and environmental sustainability (Ferreira et al., 2013).

Physico-Chemical Properties and Applications : The study and optimization of physico-chemical properties of triazole derivatives, including 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, are crucial for their application in various fields beyond pharmacology. These compounds have found uses in agricultural products, high-energy materials, and corrosion inhibitors, demonstrating their versatility and wide-ranging applicability. This highlights the compound's significance not only in medicinal chemistry but also in materials science and agriculture (Parchenko, 2019).

Safety And Hazards

Specific safety and hazard information for “2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one” is not available in the referenced resources .

Future Directions

The compound’s difficult and cost-prohibitive synthesis limits its widespread use and availability for animal studies . Future research may focus on finding more cost-effective synthesis methods or exploring its potential as a RIPK1 inhibitor .

properties

IUPAC Name

2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-7(12)8(11-6)2-4-9-5-3-8/h9H,2-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHYKPPYVODWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CCNCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

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